molecular formula C13H17BFIO2 B14026403 2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14026403
M. Wt: 361.99 g/mol
InChI Key: IVSZOBFQTYCZQF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of fluorine, iodine, and methyl groups attached to a phenyl ring, which is further bonded to a dioxaborolane moiety.

Preparation Methods

The synthesis of 2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-iodo-3-methylphenylboronic acid.

    Reaction with Pinacol: The boronic acid is reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene to form the boronic ester.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives. The reaction typically requires a palladium catalyst and a base such as potassium carbonate.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Scientific Research Applications

2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials.

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of probes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters such as:

    Phenylboronic Acid: Unlike phenylboronic acid, the presence of fluorine and iodine atoms in the compound enhances its reactivity and selectivity in cross-coupling reactions.

    2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound lacks the methyl group, which can influence the steric and electronic properties of the molecule, affecting its reactivity.

    4,4,5,5-Tetramethyl-2-(4-iodophenyl)-1,3,2-dioxaborolane:

Properties

Molecular Formula

C13H17BFIO2

Molecular Weight

361.99 g/mol

IUPAC Name

2-(2-fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BFIO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

IVSZOBFQTYCZQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)I)C)F

Origin of Product

United States

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